4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide
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Overview
Description
4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfonyl group, a methylthio group, and a benzo[d]thiazolyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the methylthio group: This step involves the methylation of the thiol group on the benzo[d]thiazole ring using methyl iodide or dimethyl sulfate.
Attachment of the benzylsulfonyl group: This is typically done through a sulfonylation reaction using benzyl chloride and a suitable sulfonylating agent such as sulfur trioxide or chlorosulfonic acid.
Formation of the butanamide linkage: This final step involves the coupling of the benzylsulfonylated benzo[d]thiazole with a butanoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide is largely dependent on its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating signal transduction, gene expression, or protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide: shares structural similarities with other benzo[d]thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylsulfonyl and methylthio groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-benzylsulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S3/c1-25-19-21-16-10-9-15(12-17(16)26-19)20-18(22)8-5-11-27(23,24)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTFKCXYIFBTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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